molecular formula C14H8N2O4 B3056140 1-Amino-5-nitroanthraquinone CAS No. 6937-75-3

1-Amino-5-nitroanthraquinone

Cat. No.: B3056140
CAS No.: 6937-75-3
M. Wt: 268.22 g/mol
InChI Key: PHZPGLMKVOOUGI-UHFFFAOYSA-N
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Description

1-Amino-5-nitroanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are a class of naturally occurring phenolic compounds based on the 9,10-anthraquinone skeleton. This compound is notable for its applications in the synthesis of dyes and pigments, particularly those requiring high color fastness and special colors.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-5-nitroanthraquinone can be synthesized through the nitration of 1-aminoanthraquinone. The nitration process involves the introduction of a nitro group into the anthraquinone structure. This reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and it is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods: Industrial production of this compound often involves the continuous-flow method, which allows for efficient and controllable synthesis. This method employs high-temperature ammonolysis of 1-nitroanthraquinone, optimizing conditions such as reaction temperature, residence time, and molar ratio of ammonia to 1-nitroanthraquinone to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5-nitroanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: The major product is 1,5-diaminoanthraquinone.

    Substitution: The products depend on the nature of the substituting electrophile.

Mechanism of Action

The mechanism of action of 1-amino-5-nitroanthraquinone primarily involves its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

    1-Aminoanthraquinone: Similar in structure but lacks the nitro group, making it less reactive in certain chemical transformations.

    1,5-Diaminoanthraquinone: Contains two amino groups, making it more reactive in substitution reactions.

Uniqueness: 1-Amino-5-nitroanthraquinone is unique due to the presence of both an amino group and a nitro group, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in the synthesis of complex anthraquinone dyes and other functional materials .

Properties

IUPAC Name

1-amino-5-nitroanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16(19)20)12(8)14(7)18/h1-6H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZPGLMKVOOUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284951
Record name 1-Amino-5-nitroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6937-75-3
Record name 1-Amino-5-nitroanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Amino-5-nitroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.5 liters (STP)/hour of ammonia are passed, under normal pressure, for 40 minutes into a solution of 60 g of 1,5-dinitro-anthraquinone (97% pure) and 5 g of ammonium bromide in 450 g of diethylene glycol, at 220° C, while stirring vigorously. After cooling, the product is filtered off and washed with water. After drying, 46.5 g of 80.5% pure 1-amino-5-nitroanthraquinone (71.5% of theory) are obtained. The product contains 19.0% (19.0% of theory) of 1,5-diaminoanthraquinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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